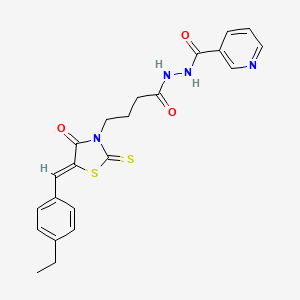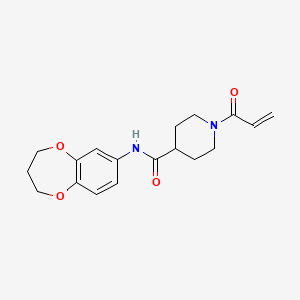
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as BP897, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BP897 is a highly selective dopamine D3 receptor antagonist, which makes it a promising drug candidate for the treatment of various psychiatric and neurological disorders.
Mecanismo De Acción
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's mechanism of action is primarily based on its high selectivity for dopamine D3 receptors. Dopamine D3 receptors are primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognitive function. N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's selective antagonism of dopamine D3 receptors can modulate the activity of these pathways, leading to the observed therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's biochemical and physiological effects are primarily related to its antagonism of dopamine D3 receptors. Dopamine D3 receptors are involved in several physiological processes, including reward, motivation, and cognitive function. N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's selective antagonism of dopamine D3 receptors can modulate these processes, leading to the observed therapeutic effects. Additionally, N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, which may be related to its ability to modulate dopamine signaling in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide for lab experiments is its high selectivity for dopamine D3 receptors. This allows researchers to specifically target these receptors and study their role in various physiological processes. Additionally, N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's relatively straightforward synthesis method and reasonable yield make it a readily available compound for lab experiments. However, one of the limitations of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide is its poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the development of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide as a therapeutic drug for various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's mechanism of action and its potential effects on other physiological processes. Finally, the development of more soluble derivatives of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide may improve its use in various experimental settings.
Métodos De Síntesis
The synthesis of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the condensation of 4-piperidone with 3,4-methylenedioxyphenylacetic acid, followed by the reduction of the intermediate product with sodium borohydride. The resulting compound is then acylated with 2-propenoyl chloride to obtain N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide. The overall synthesis method of N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide is relatively straightforward and can be achieved in a few steps with a reasonable yield.
Aplicaciones Científicas De Investigación
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders, including drug addiction, schizophrenia, Parkinson's disease, and depression. N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide's high selectivity for dopamine D3 receptors makes it a promising drug candidate for the treatment of these disorders. Several studies have shown that N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide can reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia. Additionally, N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and antidepressant-like effects in animal models of depression.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-17(21)20-8-6-13(7-9-20)18(22)19-14-4-5-15-16(12-14)24-11-3-10-23-15/h2,4-5,12-13H,1,3,6-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRISMOUQWUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2947344.png)
![Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2947345.png)

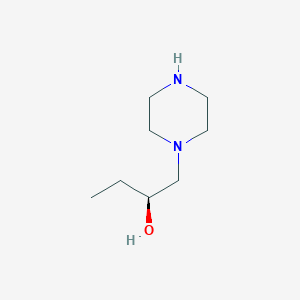
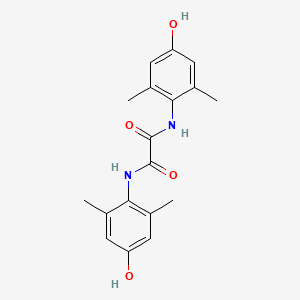



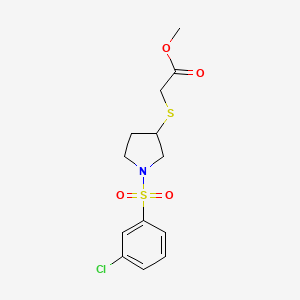
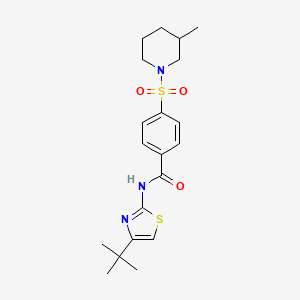
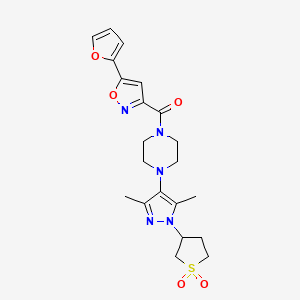
![3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947364.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947366.png)
